Boc-Beta-Ala-OSu

Overview

Description

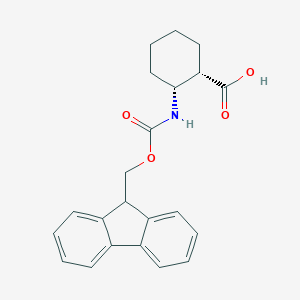

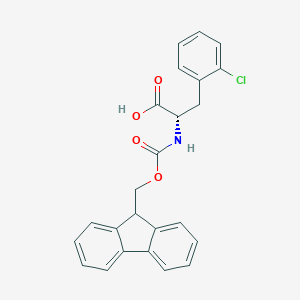

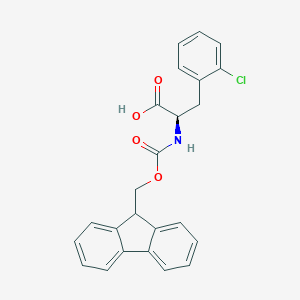

It is a white crystalline powder with a molecular formula of C12H18N2O6 and a molecular weight of 286.28 g/mol . This compound is primarily utilized as a protecting group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group.

Mechanism of Action

Target of Action

Boc-Beta-Ala-OSu, also known as Boc-L-β-Alanine N-hydroxysuccinimide ester , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins. The role of this compound is to protect these amino groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (amino groups) through a process known as Boc protection. In this process, the Boc group of this compound forms a covalent bond with the amino group of the peptide or protein, thereby protecting it from reacting with other reagents during the synthesis process . This protection can be selectively removed when no longer needed, allowing for further reactions to occur at the previously protected site .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis. In this pathway, individual amino acids are linked together to form peptides or proteins. This compound plays a crucial role in this process by protecting the amino groups of the amino acids, ensuring that they only react when and where desired, thus facilitating the synthesis of complex peptides and proteins .

Pharmacokinetics

Its solubility in common solvents like dmso, dmf, and ethanol is crucial for its use in peptide synthesis.

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides and proteins with a high degree of control and specificity. By protecting amino groups during synthesis, this compound allows for the creation of peptides and proteins with precise structures, which is essential for studying the function of these biomolecules in biological systems .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the choice of solvent can affect the efficiency of Boc protection. Additionally, the reaction conditions, such as temperature and pH, can also impact the effectiveness of this compound. It is typically stored in a dry environment at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boc-Beta-Ala-OSu plays a significant role in biochemical reactions. It is involved in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical reactions.

Cellular Effects

It is known that it is involved in the synthesis of compounds that have antibacterial properties , suggesting that it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in the synthesis of various compounds . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of various compounds . It interacts with enzymes and cofactors during these processes, potentially influencing metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Beta-Ala-OSu typically involves the reaction of beta-alanine with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-beta-alanine. This intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound . The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Beta-Ala-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form Boc-beta-alanine and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).

Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

Amides: When reacted with amines.

Esters: When reacted with alcohols.

Thioesters: When reacted with thiols.

Scientific Research Applications

Boc-Beta-Ala-OSu is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It is used as a protecting group for amino acids, facilitating the stepwise synthesis of peptides.

Drug Development: It aids in the synthesis of peptide-based drugs by protecting amino groups during the synthesis process.

Bioconjugation: It is used to link biomolecules such as proteins and peptides to various surfaces or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Boc-Val-OSu: tert-butoxycarbonyl-valine N-hydroxysuccinimide ester.

Boc-Ala-OSu: tert-butoxycarbonyl-alanine N-hydroxysuccinimide ester.

Uniqueness

Boc-Beta-Ala-OSu is unique due to its specific reactivity and stability, making it an ideal protecting group for beta-alanine in peptide synthesis. Its ability to form stable amide bonds under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWATMRQKCTKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443523 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32703-87-0 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

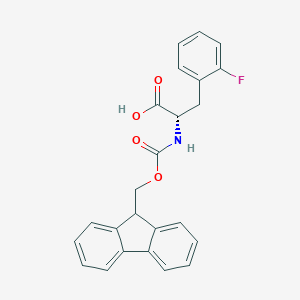

![4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid](/img/structure/B557976.png)